N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)
CAS No.: 2451065-67-9
Cat. No.: VC11654922
Molecular Formula: C15H18F6N2O6
Molecular Weight: 436.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2451065-67-9 |
|---|---|
| Molecular Formula | C15H18F6N2O6 |
| Molecular Weight | 436.30 g/mol |
| IUPAC Name | 2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7) |
| Standard InChI Key | YMHUEIAHVSDMDK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a glycine core substituted with a benzyl group at the nitrogen atom and a 2-aminoethyl side chain. The trifluoroacetate groups serve as counterions, stabilizing the molecule in its salt form. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 436.31 g/mol | |
| Melting Point | 119 °C | |
| IUPAC Name | 2-[2-aminoethyl(benzyl)amino]acetic acid; 2,2,2-trifluoroacetic acid |
The benzyl group introduces aromaticity, enabling potential π-π interactions in supramolecular assemblies, while the aminoethyl side chain provides a site for further functionalization .
Spectroscopic and Computational Data
The SMILES notation (\text{C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O) delineates the connectivity of aromatic, amine, and carboxylate moieties. Computational analyses, such as the octanol/water partition coefficient (cLogP), suggest moderate hydrophobicity, making the compound suitable for interfacial applications in nanosheet formation .
Synthesis and Production Methodologies
Direct Synthesis Pathways
While no explicit synthesis protocols for N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) are documented, analogous methods for related peptoids provide insights. For example, the production of N-benzyl glycine ethyl ester involves reacting benzyl chloride with glycine ethyl ester in the presence of pyridine-xylidine catalysts at 110–140°C . Adapting this approach, the target compound could theoretically be synthesized via:
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Alkylation: Benzyl chloride reacts with N-(2-aminoethyl)glycine.
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Salt Formation: Trifluoroacetic acid is introduced to form the bis(trifluoroacetate) salt .
Reaction conditions critical for yield optimization include:
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Catalyst System: Pyridine derivatives (e.g., 5–10% by weight of benzyl chloride) .
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Solvent: Toluene or xylenes, facilitating high-temperature reactions .
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Purification: Distillation under reduced pressure (10 mmHg) at 142–143°C .
Challenges in Scalability
The necessity of anhydrous sodium sulfate to absorb byproducts (e.g., HCl) and the multi-step purification process (filtration, distillation, rectification) pose scalability challenges . Industrial adoption would require streamlining these steps to reduce costs and improve reproducibility.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits a melting point of 119°C, indicative of moderate thermal stability . Its solubility profile remains unquantified, but the presence of trifluoroacetate ions suggests high solubility in polar aprotic solvents (e.g., DMF, DMSO). Hydrophobic interactions driven by the benzyl group may enhance compatibility with lipid bilayers or polymeric matrices .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy would reveal key functional groups:
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N-H Stretch: 3300–3500 cm (amine group).
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C=O Stretch: 1700–1750 cm (trifluoroacetate).
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Aromatic C-H: 3000–3100 cm (benzyl ring).
Mass spectrometry (MS) data from VulcanChem confirms the molecular ion peak at m/z 436.30, consistent with the molecular weight.
Applications in Scientific Research
Peptoid Nanosheet Engineering
The compound’s structural similarity to peptoids used in nanosheet fabrication suggests utility in materials science. For instance, substituting hydrophobic monomers like N-2-(4-biphenylethyl)glycine (Nbpe) with this compound could enhance π-stacking in nanosheet cores, improving mechanical stability . Experimental data from analogous systems show that such modifications increase nanosheet yield under standard conditions .
Drug Delivery Systems
The aminoethyl group provides a site for conjugating therapeutic agents (e.g., anticancer drugs), while the trifluoroacetate ions enhance solubility in physiological environments. Although untested, this dual functionality positions the compound as a candidate for pH-responsive drug carriers.
Catalysis and Organic Synthesis
As a chiral scaffold, the compound could serve as a ligand in asymmetric catalysis. Its benzyl group may stabilize transition metals, facilitating reactions like hydrogenation or cross-coupling .
Research Gaps and Future Directions
Unexplored Biological Activity
No studies have assessed the compound’s toxicity, pharmacokinetics, or bioactivity. In vitro assays evaluating its interaction with cellular receptors or enzymes are critical for pharmaceutical applications.
Advanced Material Design
Systematic studies are needed to quantify its impact on nanosheet properties (e.g., thickness, flexibility). Incorporating the compound into block-copolymers could yield novel biomaterials for tissue engineering .
Synthetic Optimization
Developing one-pot synthesis methods or green chemistry approaches (e.g., solvent-free reactions) would enhance industrial feasibility. Catalytic systems beyond pyridine-xylidine mixtures, such as ionic liquids, merit exploration .
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